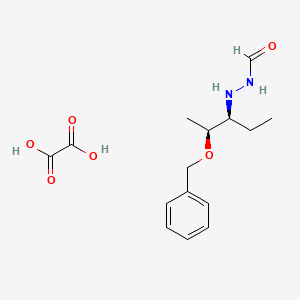

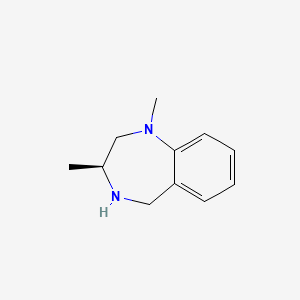

(3S)-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Vue d'ensemble

Description

“(3S)-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” is a chemical compound with the CAS number 2031242-32-5 . It has a molecular weight of 176.26 and a molecular formula of C11H16N2 .

Physical and Chemical Properties

Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not available in the search results .

Applications De Recherche Scientifique

However, “3S” is often used to refer to three integrated technologies: remote sensing (RS), geographic information systems (GIS), and global navigation satellite systems (GNSS). These technologies have been extensively utilized in various fields such as meteorology , land use landscape ecology , geography , and surveying .

- 3S technology has been extensively utilized in managing and monitoring natural disasters . This technology is used in the field of meteorology to develop precise and intelligent meteorology .

- It presents the principles of 3S technology and the methods for monitoring different meteorological disasters and hazards .

- The technology helps meteorologists develop and use space-air-ground integrated observations for meteorological applications .

- It also illustrates the practices in monitoring meteorological hazards using space information techniques and case studies .

- 3S technology provides a new generation of observation means, descriptive language, and thinking tools for scientific research, government management, and social production .

- The combination and application of 3S is a natural development trend .

- The interaction among the three forms a framework of “one brain and two eyes” .

Meteorology

Geomatics

Atmospheric Science

- 3S technology is widely used in urban planning. It helps in the collection and analysis of data related to land use, infrastructure, and population demographics. This information is crucial for making informed decisions about urban development and growth .

- 3S technology plays a significant role in environmental monitoring. It allows for the tracking of changes in various environmental factors such as deforestation, pollution levels, and climate change. This data can be used to develop strategies for environmental conservation .

Urban Planning

Environmental Monitoring

Transportation and Logistics

Propriétés

IUPAC Name |

(3S)-1,3-dimethyl-2,3,4,5-tetrahydro-1,4-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-8-13(2)11-6-4-3-5-10(11)7-12-9/h3-6,9,12H,7-8H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHICTSKWSTHEQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=CC=CC=C2CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C2=CC=CC=C2CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide](/img/structure/B1447176.png)